molecular formula C15H17BClNO2 B6618705 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1578245-90-5

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No. B6618705
CAS RN: 1578245-90-5
M. Wt: 289.6 g/mol
InChI Key: ZZJSCIHHCWEXOB-UHFFFAOYSA-N
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Description

“3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” is a chemical compound. It contains a chloro group, an isoquinoline group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .

Scientific Research Applications

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has been studied for its use in synthesis, as a catalyst in organic reactions, and as a fluorescent probe. The compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme-catalyzed reactions, and the study of biological systems. This compound has also been explored for its potential therapeutic applications, such as its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent.

Mechanism of Action

Mode of Action

It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds containing boronic ester groups are often used in the synthesis of biologically active molecules, suggesting that this compound could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 3611±320 °C and its predicted density is 116±01 g/cm3 . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the compound’s storage temperature is recommended to be sealed in dry, 2-8°C , suggesting that it may be sensitive to moisture and temperature

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline in laboratory experiments include its low cost, its stability, and its ability to act as a fluorescent probe. However, there are some limitations to using this compound in laboratory experiments, such as its potential to cause adverse effects in humans and animals. In addition, this compound is not soluble in water and is not stable in acidic conditions.

Future Directions

There are a number of potential future directions for research on 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. These include further exploration of the compound’s mechanism of action, its potential therapeutic applications, and its potential to act as a fluorescent probe. In addition, further research is needed to investigate the compound’s safety and toxicity in humans and animals, as well as its potential to interact with other compounds. Finally, further research is needed to explore the compound’s potential to act as a catalyst in organic reactions.

Synthesis Methods

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methyl-5-nitrobenzaldehyde with 4-methyl-2-nitrophenol in the presence of potassium carbonate. This reaction results in the formation of the intermediate compound 4-chloro-2-methyl-5-(4-methyl-2-nitrophenoxy)benzaldehyde. The second step of the synthesis involves the reaction of the intermediate compound with 1,3-dioxolane in the presence of potassium carbonate. This reaction results in the formation of this compound.

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-10-9-18-13(17)8-11(10)12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJSCIHHCWEXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(N=CC3=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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